![molecular formula C19H20FNO6S2 B2514105 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine CAS No. 1798490-80-8](/img/structure/B2514105.png)
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C19H20FNO6S2 and its molecular weight is 441.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is a sulfonamide compound that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure includes a piperidine ring substituted with sulfonyl groups and a dihydrobenzo[b][1,4]dioxin moiety. The molecular formula is C_{18}H_{19F_2N_2O_6S_2 with a molecular weight of approximately 442.48 g/mol.
Property | Value |
---|---|
Molecular Formula | C18H19F2N2O6S2 |
Molecular Weight | 442.48 g/mol |
CAS Number | 796092-26-7 |
Purity | NLT 98% |
Enzyme Inhibition
Research has demonstrated that compounds related to this compound exhibit significant enzyme inhibitory activities. For instance:
- Acetylcholinesterase (AChE) Inhibition : Compounds synthesized from the same dihydrobenzo[b][1,4]dioxin scaffold were tested for their ability to inhibit AChE, an enzyme crucial in neurodegenerative diseases such as Alzheimer's. The results indicated promising inhibitory potential, suggesting that these compounds could be developed as therapeutic agents for cognitive disorders .
- α-Glucosidase Inhibition : Another study highlighted the potential of these compounds in managing Type 2 Diabetes Mellitus (T2DM) by inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. The synthesized sulfonamides showed varying degrees of inhibition, which correlates with their structural modifications .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Compounds with similar structures have been evaluated for their antibacterial and antifungal activities. For example, some derivatives demonstrated moderate to high activity against various pathogenic fungi .
Case Study: Synthesis and Evaluation
In a recent study, researchers synthesized a series of sulfonamide derivatives from 2,3-dihydrobenzo[1,4]dioxin and evaluated their biological activities. The findings revealed:
- Synthesis Methodology : The synthesis involved reacting 2,3-dihydrobenzo[1,4]dioxin derivatives with various sulfonyl chlorides under alkaline conditions to yield the target sulfonamide compounds .
- Biological Testing : The synthesized compounds were screened for their inhibitory effects on AChE and α-glucosidase. The results indicated that specific substitutions on the piperidine ring significantly enhanced inhibitory potency.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that:
- Substituent Effects : The presence of fluorine on the phenyl ring increased lipophilicity and improved binding affinity to target enzymes.
- Dihydrobenzo[b][1,4]dioxin Moiety : This structural component contributed to the overall biological activity by enhancing the stability and interaction with enzyme active sites.
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds similar to 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine exhibit enzyme inhibitory properties. For instance:
- Acetylcholinesterase Inhibition : Compounds bearing piperidine moieties have been shown to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition is relevant for treating conditions such as Alzheimer's disease and other cognitive disorders .
- Urease Inhibition : The sulfonamide group is known for its ability to inhibit urease, an enzyme linked to the pathogenesis of certain infections and conditions like kidney stones . This inhibition can lead to therapeutic applications in managing urinary tract infections.
Antibacterial Activity
The antibacterial potential of this compound has been explored through various studies:
- Compounds with similar structures have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The presence of the sulfonamide group is particularly noted for enhancing antibacterial efficacy .
Anticancer Research
The structural attributes of This compound position it as a candidate for anticancer drug development:
- Hybrid compounds containing sulfonamide and other pharmacophores have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer . The ability to modify the piperidine structure allows for the design of targeted therapies that can potentially overcome resistance mechanisms in cancer cells.
Therapeutic Potential in Diabetes Management
The compound's mechanism may also extend to managing diabetes through enzyme inhibition pathways that regulate glucose metabolism. Sulfonamide derivatives have been linked to hypoglycemic activity, making them candidates for further investigation in diabetes treatment .
Case Studies and Research Findings
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-fluorophenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO6S2/c20-14-1-3-15(4-2-14)28(22,23)16-7-9-21(10-8-16)29(24,25)17-5-6-18-19(13-17)27-12-11-26-18/h1-6,13,16H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHCWKJEFKAGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.